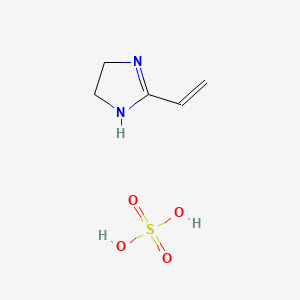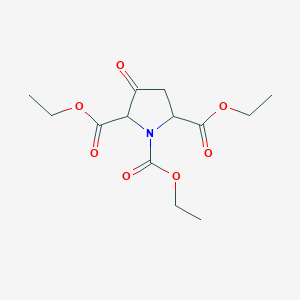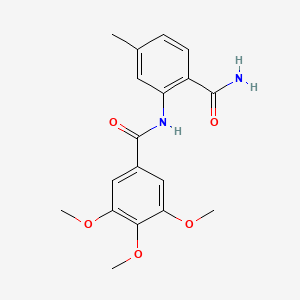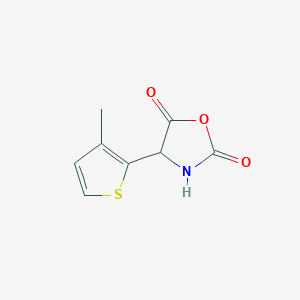![molecular formula C12H13NO3S B15341009 Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- CAS No. 43001-81-6](/img/structure/B15341009.png)
Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- is a chemical compound with the molecular formula C₁₄H₁₄N₂O₃S. It is a derivative of ethanol where the hydroxyl group is substituted with a naphthalenylsulfonyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- typically begins with 7-amino-1-naphthalenesulfonic acid and ethanol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the sulfonic acid group with ethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Strong acids like hydrochloric acid (HCl) are used as catalysts.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Sulfides.
Substitution: Various substituted naphthalenes.
Scientific Research Applications
Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- is used in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The specific molecular targets and pathways depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
**Ethanol, 2-[(6-amino-1-naphthalenyl)sulfonyl]-
**Ethanol, 2-[(8-amino-1-naphthalenyl)sulfonyl]-
**Ethanol, 2-[(7-amino-2-naphthalenyl)sulfonyl]-
Uniqueness: Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and applications compared to similar compounds.
Properties
CAS No. |
43001-81-6 |
|---|---|
Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
2-(7-aminonaphthalen-1-yl)sulfonylethanol |
InChI |
InChI=1S/C12H13NO3S/c13-10-5-4-9-2-1-3-12(11(9)8-10)17(15,16)7-6-14/h1-5,8,14H,6-7,13H2 |
InChI Key |
BPCNOAXJFXTTQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)C(=C1)S(=O)(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate](/img/structure/B15340945.png)





![[N'-[3-(4-aminobenzoyl)oxypropyl]carbamimidoyl]azanium chloride](/img/structure/B15340987.png)

![N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride](/img/structure/B15341000.png)



![1,3-Benzenediol, 2-[5-methyl-2-(1-methylethyl)cyclohexyl]-5-pentyl-](/img/structure/B15341028.png)

